molecular formula C19H24N2 B5785783 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine

Cat. No. B5785783
M. Wt: 280.4 g/mol
InChI Key: IUBPKAQOGIZZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine, also known as MeOPP, is a psychoactive drug that belongs to the family of piperazines. It was first synthesized in the 1990s and has been used in scientific research to study its mechanism of action and physiological effects. MeOPP is structurally similar to other piperazines such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).

Mechanism of Action

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine acts as a dopamine and serotonin receptor agonist, specifically targeting the D2 and 5-HT2A receptors. It has been shown to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine also has affinity for other receptors such as the alpha-2 adrenergic receptor and the sigma receptor.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has also been shown to increase the release of dopamine and serotonin in the brain, leading to its psychoactive effects. It has been suggested that 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine may have potential therapeutic uses in the treatment of certain psychiatric disorders.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and serotonin receptor agonists. However, 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has limitations as well. Its psychoactive effects make it difficult to use in certain types of experiments, and its potential for abuse makes it a controlled substance in many countries.

Future Directions

There are several potential future directions for research on 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine. One area of interest is its potential therapeutic uses in the treatment of certain psychiatric disorders. Another area of interest is its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Further research is also needed to fully understand the long-term effects of 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine use and its potential for abuse.

Synthesis Methods

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(4-methylphenyl)piperazine with 2-phenylethylbromide in the presence of a base such as potassium carbonate. The resulting product is then purified using techniques such as column chromatography.

Scientific Research Applications

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has been used in scientific research to study its mechanism of action and physiological effects. It has been shown to act as a dopamine and serotonin receptor agonist, which may explain its psychoactive effects. 1-(4-methylphenyl)-4-(2-phenylethyl)piperazine has also been shown to increase locomotor activity and induce hyperthermia in animal models.

properties

IUPAC Name

1-(4-methylphenyl)-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-17-7-9-19(10-8-17)21-15-13-20(14-16-21)12-11-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBPKAQOGIZZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-4-(2-phenylethyl)piperazine

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